The compound "4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide" is a structurally complex molecule that may have various pharmacological and material applications. The analysis of this compound and its analogs can provide insights into their potential uses in different fields. Research has been conducted on similar compounds, which can help us understand the properties and applications of the compound .
In the field of pharmacology, benzamide derivatives have been studied for their potential therapeutic effects. The study on TKS159 and its isomers demonstrated that these compounds could affect gastric emptying in rats, indicating a potential application in gastrointestinal disorders1. Similarly, analogs of 4-amino-N-(1-phenylethyl)benzamide have been synthesized to explore their anticonvulsant activity, with modifications to the structure affecting potency and toxicity3. These findings suggest that the compound "4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide" could be studied for similar pharmacological applications, such as in the treatment of convulsions or gastrointestinal issues.
In material science, benzamide derivatives have shown interesting properties. Pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties have been synthesized, displaying luminescence in solution and solid-state, and forming nano-aggregates in specific conditions2. These compounds also exhibit mechanochromic properties, changing their physical state upon mechanical stimuli, which is reversible upon annealing2. This suggests that the compound could be explored for its potential use in the development of novel materials with responsive properties to various stimuli, which could have applications in sensors, displays, or other advanced materials.
This compound belongs to the class of benzamides and is specifically categorized under anticancer agents and kinase inhibitors. It is often studied for its role in inhibiting specific protein kinases involved in cancer progression.
The synthesis of 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide typically involves several steps, including:
Parameters such as temperature, solvent choice (e.g., dichloromethane or toluene), and reaction time are critical for optimizing yield and purity. The use of catalysts like triethylamine during acylation steps can enhance reaction efficiency .
The molecular formula of 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide is , with a molecular weight of approximately 429.90 g/mol.
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or NMR spectroscopy to understand intermolecular interactions better .
The compound participates in various chemical reactions typical for amides and halogenated compounds:
These reactions are essential for modifying the compound for enhanced efficacy or reduced toxicity .
The mechanism of action involves inhibition of specific protein kinases that are pivotal in cancer cell proliferation and survival pathways. By binding to the active site of these kinases, 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide disrupts phosphorylation processes essential for signal transduction in cancer cells.
Research indicates that this compound may exhibit selectivity towards certain kinases, which is crucial for minimizing off-target effects while maximizing therapeutic efficacy .
Data on melting point, boiling point, and specific reactivity conditions would be essential for practical applications but may vary depending on purity and form .
The primary applications of 4-(Chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide include:
Its role as a kinase inhibitor makes it a valuable candidate for further development in targeted cancer therapies .
The systematic IUPAC name for this compound is 4-(chloromethyl)-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide, which precisely defines its molecular architecture: a chloromethyl-substituted benzamide group linked via nitrogen to a 4-methyl-3-aminophenyl moiety, which is further connected to a 4-(pyridin-3-yl)pyrimidinyl group [1] [5]. This nomenclature adheres to Rule C-14.4 of the IUPAC Blue Book for benzamide derivatives.
Common synonyms reflect its structural features and research applications:
The CAS Registry Number 404844-11-7 provides a unique identifier across chemical databases [1] [2] [5].
The compound's molecular formula is C₂₄H₂₀ClN₅O, confirmed through high-resolution mass spectrometry with an exact mass of 429.1356 g/mol [1] [3] [10]. Its molecular weight is 429.90 g/mol, calculated from atomic masses: Carbon (67.05%), Hydrogen (4.69%), Chlorine (8.25%), Nitrogen (16.29%), Oxygen (3.72%) [1] [5].
Table 1: Elemental Composition
Element | Count | Mass Contribution (g/mol) | Percentage (%) |
---|---|---|---|
Carbon | 24 | 288.25 | 67.05 |
Hydrogen | 20 | 20.20 | 4.69 |
Chlorine | 1 | 35.45 | 8.25 |
Nitrogen | 5 | 70.05 | 16.29 |
Oxygen | 1 | 16.00 | 3.72 |
Spectroscopic characterization confirms the compound's connectivity and functional groups:
¹³C NMR: Carbonyl carbon at 165.5 ppm, chloromethyl carbon at 45.2 ppm, methyl carbon at 17.8 ppm, and aromatic carbons between 115–150 ppm.
Infrared (IR) Spectroscopy: Strong absorption at 1650–1670 cm⁻¹ (amide C=O stretch), 3300 cm⁻¹ (N-H bend), and 700 cm⁻¹ (C-Cl stretch) [7].
Mass Spectrometry (MS): ESI-MS shows [M+H]⁺ peak at m/z 430.90, with characteristic fragments at m/z 394 (loss of Cl) and 282 (pyrimidine cleavage) [1] [6].
The canonical SMILES (Cc1ccc(NC(=O)c2ccc(CCl)cc2)cc1Nc3nccc(n3)c4cccnc4) and InChI key (WUGWDFMSJPJUEZ-UHFFFAOYSA-N) encode structural topology [1] [10].
Table 2: Key Spectral Assignments
Technique | Signal/Peak | Assignment |
---|---|---|
¹H NMR | 10.2 ppm (s, 1H) | Amide NH |
8.9 ppm (d, 1H) | Pyridine H6 | |
4.6 ppm (s, 2H) | -CH₂Cl group | |
2.4 ppm (s, 3H) | Aromatic -CH₃ | |
ESI-MS | 430.90 | [M+H]⁺ molecular ion peak |
While single-crystal X-ray diffraction data for this specific compound is unavailable, structural analogues like 4-methyl-3-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]benzoic acid (a key nilotinib intermediate) reveal a dihedral angle of 35–40° between the pyrimidine and phenyl planes [9]. This torsion minimizes steric clash and facilitates hydrogen bonding:
Density functional theory (DFT) calculations predict a density of 1.3 g/cm³ and polar surface area of 79.8 Ų, indicating moderate crystal lattice stability [3].
The chloromethyl derivative serves as a synthetic precursor to kinase inhibitors, differing from clinical drugs through targeted modifications:
Comparison with CGP-53716 (Nilotinib intermediate):CGP-53716 (N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide; MW: 381.43 g/mol) lacks the para-chloromethyl group on the terminal benzamide. This reduces electrophilic reactivity and alters solubility [8] [9].
Role in Imatinib Derivatives:The chloromethyl moiety enables covalent linkage to target proteins or functionalization to amine derivatives (e.g., via nucleophilic substitution). Analogues like 3-amino-N-(3-methyl-4-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide replace -CH₂Cl with -NH₂, enhancing solubility but reducing electrophilicity [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0